molecular formula C22H44N2O6Si2 B2438221 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate CAS No. 2095410-34-5

2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate

Cat. No.: B2438221
CAS No.: 2095410-34-5
M. Wt: 488.772
InChI Key: GXNOYQZYOVIEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate is a complex organic compound characterized by its unique structural features This compound contains a pyrrole ring substituted with hydroxy groups and an acetate moiety linked to a silatrane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate typically involves multiple steps. One common approach is the reaction of a pyrrole derivative with a silatrane precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with biomolecules through its reactive functional groups, leading to alterations in their activity. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,5-dihydroxy-1H-pyrrol-1-yl 2-(2,2,3,3,11,11,12,12-octamethyl-4,10-dioxa-7-aza-3,11-disilatridecan-7-yl)acetate lies in its combination of a pyrrole ring with a silatrane derivative, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2,5-dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O6Si2/c1-21(2,3)31(7,8)28-15-13-23(14-16-29-32(9,10)22(4,5)6)17-20(27)30-24-18(25)11-12-19(24)26/h11-12,25-26H,13-17H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNOYQZYOVIEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN(CCO[Si](C)(C)C(C)(C)C)CC(=O)ON1C(=CC=C1O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O6Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.